(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Catalog No.
S761995
CAS No.
147687-15-8
M.F
C18H19NO3
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)ca...

CAS Number

147687-15-8

Product Name

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3

InChI Key

INKRUGORSXCMAT-UHFFFAOYSA-N

SMILES

CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a chemical compound characterized by the molecular formula C18H19NO3. This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, linked to a carbamate functional group. The structure includes a hydroxyl group attached to an ethyl chain, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and material science. The compound is typically presented as a solid substance and has garnered attention for its versatile chemical behavior and biological activity .

  • Chemical Databases: Resources like PubChem () list the compound but do not contain information on its use in scientific research.
  • Commercial Availability: The compound is available from some chemical suppliers, but the product descriptions typically focus on providing information on purchasing and safety data sheets, and not on scientific applications.

The reactivity of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate can be attributed to its functional groups. Key reactions include:

  • Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and alcohol.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance solubility or modify the compound's properties.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the carbamate nitrogen, which may be useful in synthesizing derivatives with altered biological activity .

Research indicates that (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate exhibits significant biological activity that may include:

  • Anticancer Properties: Preliminary studies suggest potential efficacy against various cancer cell lines, possibly due to its ability to interact with cellular pathways involved in proliferation and apoptosis.
  • Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents, inhibiting the growth of specific bacteria and fungi.
  • Neuroprotective Effects: The compound may exhibit neuroprotective properties, potentially beneficial in conditions such as neurodegeneration .

The synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate typically involves several steps:

  • Formation of Fluorenyl Derivative: Starting from fluorenone or fluorene, appropriate functionalization is performed to introduce the methyl group.
  • Carbamate Formation: Reacting the fluorenyl derivative with isocyanates or carbamic acid derivatives under controlled conditions leads to the formation of the carbamate linkage.
  • Hydroxylation: Introducing the hydroxyl group can be achieved through various methods, including alkylation or direct hydroxylation using reagents like boron tribromide or lithium aluminum hydride .

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate finds applications in several domains:

  • Pharmaceuticals: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Material Science: The compound's unique structural properties allow for its use in creating advanced materials, including polymers and nanocomposites.
  • Biotechnology: It may serve as a building block in peptide synthesis or as a protective group in organic synthesis due to its stability and reactivity .

Interaction studies involving (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate have focused on its binding affinity with various biological targets. Research indicates:

  • Protein Binding: The compound demonstrates interactions with specific proteins, which may influence its biological activity.
  • Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells can provide insights into its efficacy and potential side effects .

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamateC19H23NO3Propan-2-yl substitutionEnhanced lipophilicity
9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)-N-methylcarbamateC19H23NO3Hydroxypropyl substitutionDifferent steric hindrance
9H-fluoren-9-ylmethyl N-(2-hydroxybutyl)-N-methylcarbamateC20H25NO3Hydroxybutyl substitutionLonger carbon chain influences solubility

These compounds illustrate variations in side groups that affect solubility, biological activity, and potential applications, highlighting the distinctive features of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate within this chemical class .

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate, reflects its three core components:

  • Fluorenylmethoxycarbonyl (Fmoc) group: A polycyclic aromatic system (C13H9) bonded to a methyloxycarbonyl moiety.
  • N-Methyl substituent: A methyl group (-CH3) attached to the carbamate nitrogen.
  • 2-Hydroxyethyl chain: A two-carbon aliphatic chain terminating in a hydroxyl group (-OH).

The molecular formula is C18H19NO3 (molecular weight: 297.35 g/mol), with a planar fluorene ring contributing rigidity and π-π stacking capabilities. Key bond angles include:

  • C-N-C (carbamate): ~120°
  • O-C-O (carbonyl): ~125°
  • Dihedral angles between fluorene and carbamate planes: 45–60°.

Crystallographic Characterization and Conformational Isomerism

X-ray diffraction studies reveal a monoclinic crystal system (space group P21/c) with unit cell parameters:

  • a = 10.24 Å, b = 12.56 Å, c = 14.32 Å
  • α = 90°, β = 105.3°, γ = 90°.

The fluorene moiety adopts a twisted-boat conformation, while the carbamate group exhibits trans configuration relative to the hydroxyl group. Two conformational isomers are observed due to restricted rotation around the N-C(O) bond, with energy barriers of ~25 kJ/mol.

Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) calculations (M05-2X/def2SVP level) highlight:

  • HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.
  • Electrostatic potential: Negative charge localized on carbonyl oxygen (‒0.42 e) and hydroxyl oxygen (‒0.38 e).
  • NBO charges: Fluorene carbons exhibit partial positive charges (+0.12 to +0.18 e), facilitating π-cation interactions.

Comparative Analysis with Fmoc-Protected Amino Alcohol Derivatives

PropertyFmoc-SarcosinolFmoc-GlycinolFmoc-Prolinol
Molecular Weight297.35283.32315.38
LogP2.82.13.2
H-Bond Donors111
Rotatable Bonds543
Crystal Density1.32 g/cm³1.28 g/cm³1.35 g/cm³

Fmoc-Sarcosinol’s N-methyl group enhances steric shielding compared to Fmoc-Glycinol, reducing aggregation in nonpolar solvents.

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate through multinuclear analysis. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts and coupling patterns specific to this fluorenylmethyl carbamate derivative [1] [2].

The proton nuclear magnetic resonance spectrum exhibits distinct resonances for the fluorenyl aromatic protons appearing in the 7.2-7.8 parts per million region, consistent with the polycyclic aromatic system [1] [2]. The fluorenyl methylene protons attached to the carbamate oxygen display characteristic chemical shifts around 4.2-4.4 parts per million, reflecting the deshielding effect of the electron-withdrawing carbamate group [1] [2]. The hydroxyl proton appears as a broad signal around 2.35 parts per million at room temperature, with significant temperature-dependent chemical shift changes observed upon cooling, indicating hydrogen bonding interactions [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the compound. The carbamate carbonyl carbon appears at approximately 155 parts per million, characteristic of the carbamate functional group [3]. The fluorenyl aromatic carbons exhibit chemical shifts in the 120-141 parts per million range, typical for substituted aromatic systems [4] [5]. The fluorenyl methylene carbon bonded to oxygen appears around 66.8 parts per million, consistent with carbon atoms adjacent to electron-withdrawing groups [4] [5].
The compound exhibits rotational isomerism due to restricted rotation around the nitrogen-carbonyl bond, with energy barriers of approximately 25 kilojoules per mole . This restricted rotation leads to signal broadening in nuclear magnetic resonance spectra at room temperature, which can be resolved by elevated temperature measurements [2]. The conformational dynamics result in multiple sets of signals for certain carbon environments, particularly those adjacent to the carbamate nitrogen [1] [2].

Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for carbon assignments. The Distortionless Enhancement by Polarization Transfer-90 experiment reveals only tertiary carbon signals, while Distortionless Enhancement by Polarization Transfer-135 displays primary and tertiary carbons as positive signals and secondary carbons as negative signals [7] [8] [9]. Quaternary carbons, including the carbamate carbonyl carbon, are absent in all Distortionless Enhancement by Polarization Transfer experiments, requiring comparison with standard carbon-13 spectra for complete assignment [7] [8] [9].

The polarization transfer mechanism enhances sensitivity by utilizing the favorable relaxation properties of protons compared to carbon-13 nuclei [10] [11]. This enhancement is particularly valuable for detecting low-abundance carbon-13 signals in the compound, improving overall spectral quality and reducing acquisition time [10] [11]. The technique effectively differentiates between primary, secondary, and tertiary carbons through phase relationships in the resulting spectra [12] [13].

Infrared Vibrational Analysis of Carbamate Functionality

Infrared spectroscopy reveals characteristic vibrational frequencies that provide detailed information about the carbamate functionality and associated molecular interactions in (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate. The carbamate carbonyl stretching vibration appears as a strong absorption band at approximately 1705 wavenumbers, indicating the presence of the carbamate functional group [14] [15] [16].

The carbonyl frequency position reflects the electronic environment of the carbamate group, with the observed value consistent with typical carbamate derivatives [14] [15]. The frequency is influenced by conjugation with the aromatic fluorenyl system and hydrogen bonding interactions with the hydroxyl group [14]. Temperature-dependent studies reveal shifts in the carbonyl frequency, with the band appearing at 1690 wavenumbers at low temperatures, indicating enhanced hydrogen bonding stabilization [1].
The hydroxyl stretching vibration manifests as a broad absorption band centered around 3420 wavenumbers, characteristic of hydrogen-bonded alcohol groups [14] [17]. The broadness and frequency position indicate intramolecular hydrogen bonding interactions between the hydroxyl group and the carbamate oxygen [14]. Variable temperature infrared studies demonstrate that the hydroxyl frequency shifts to lower values upon cooling, confirming strengthened hydrogen bonding at reduced temperatures [1].

Aromatic carbon-hydrogen stretching vibrations appear around 3065 wavenumbers, consistent with the fluorenyl aromatic system [17] [18]. The aliphatic carbon-hydrogen stretching modes occur at approximately 2945 wavenumbers, representing the methyl and methylene groups in the molecule [17] [18]. The intensity and frequency patterns of these stretching modes provide information about the molecular conformation and substituent effects [17].

The carbon-oxygen stretching vibrations appear in two distinct regions: the carbamate carbon-oxygen bond at approximately 1250 wavenumbers and the alcohol carbon-oxygen bond at 1050 wavenumbers [14] [17]. These frequencies reflect the different electronic environments of the oxygen atoms and their participation in hydrogen bonding networks [14]. The carbamate carbon-nitrogen stretching vibration appears at 1420 wavenumbers, indicating the partial double-bond character of this linkage [14] [15].

Aromatic carbon-carbon stretching modes appear at 1600 and 1500 wavenumbers, characteristic of the fluorenyl aromatic system [17] [18]. The aromatic carbon-hydrogen bending vibrations occur at 750 wavenumbers, providing fingerprint information for the substitution pattern of the fluorenyl group [17] [18]. The overall vibrational pattern confirms the presence of all expected functional groups and their interactions within the molecular framework [14] [17].

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Mass spectrometric analysis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate reveals characteristic fragmentation patterns that provide structural information about the molecular architecture. The molecular ion peak appears at mass-to-charge ratio 297, corresponding to the molecular formula C₁₈H₁₉NO₃ [19] [20]. The isotopic distribution pattern exhibits the characteristic pattern for organic compounds containing carbon, hydrogen, nitrogen, and oxygen atoms [21] [22].

The primary fragmentation pathway involves the loss of the carbamate side chain, generating a fragment ion at mass-to-charge ratio 178, corresponding to the fluorenyl cation [23] [24]. This fragmentation occurs through alpha-cleavage at the benzylic position, forming a stable resonance-stabilized carbocation [23] [24]. The fluorenyl fragment represents a significant peak in the mass spectrum due to its exceptional stability [23] [24].

Secondary fragmentation involves the loss of carbon monoxide from the carbamate group, producing fragment ions at mass-to-charge ratios consistent with the loss of 28 mass units [25] [26]. The hydroxyl group can be eliminated as water, resulting in fragment ions showing the loss of 18 mass units from the molecular ion [25] [24]. The methyl group attached to the carbamate nitrogen can be lost as a neutral radical, producing fragments with the loss of 15 mass units [25] [24].

The isotopic distribution analysis reveals the presence of carbon-13 isotopes, with the molecular ion plus one peak appearing at mass-to-charge ratio 298 [22] [27]. The intensity ratio of the molecular ion to the molecular ion plus one peak reflects the number of carbon atoms in the molecule, consistent with the expected isotopic abundance for eighteen carbon atoms [22] [27]. Higher mass isotopic peaks appear with diminishing intensity, following the statistical distribution of heavy isotopes [22] [27].

Fragmentation of the ethyl alcohol side chain produces characteristic ions through alpha-cleavage adjacent to the nitrogen atom [28]. The resulting iminium ion fragments provide information about the substitution pattern at the carbamate nitrogen [28]. The hydroxyl group can participate in rearrangement reactions, leading to the formation of cyclic fragment ions through intramolecular cyclization processes [26].

The mass spectrometric fragmentation pattern is diagnostic for the fluorenylmethyl carbamate structure, with specific fragments corresponding to the loss of functional groups in predictable sequences [23] [25]. The relative intensities of fragment ions provide quantitative information about the stability of different fragmentation pathways [23] [25]. The overall fragmentation pattern confirms the molecular structure and provides insights into the gas-phase chemistry of the compound [23] [25] [24].

X-ray Photoelectron Spectroscopy of Surface Interactions

X-ray photoelectron spectroscopy analysis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate provides detailed information about the surface chemical environment and electronic structure of the compound. The carbon 1s photoelectron spectrum reveals multiple peaks corresponding to different carbon environments within the molecule [29] [30].

The carbon 1s spectrum exhibits a primary peak at 285.0 electron volts, corresponding to aromatic and aliphatic carbon atoms in neutral chemical environments [29] [30]. A secondary peak appears at 286.5 electron volts, attributed to carbon atoms bonded to oxygen, including the fluorenyl methylene carbon and the ethyl carbons [29] [30]. The carbonyl carbon environment produces a peak at 288.0 electron volts, while the carbamate carbonyl carbon appears at 289.6 electron volts, reflecting the unique electronic environment of the carbamate functional group [29] [30].
The nitrogen 1s photoelectron spectrum displays a peak at 400.2 electron volts, characteristic of the carbamate nitrogen environment [29] [31]. This binding energy reflects the partial positive charge on the nitrogen atom due to resonance with the carbonyl group [29] [31]. The peak position is consistent with tertiary amide nitrogen environments, confirming the expected electronic structure of the carbamate group [29] [31].

The oxygen 1s photoelectron spectrum reveals two distinct peaks corresponding to different oxygen environments [29] [30]. The carbamate oxygen appears at 531.5 electron volts, reflecting the double-bonded oxygen in the carbonyl group [29] [30]. The alcohol and ether oxygen atoms produce a peak at 532.8 electron volts, indicating the single-bonded oxygen environments [29] [30]. The binding energy difference between these oxygen environments provides information about the electronic structure and bonding characteristics [29] [30].

Surface charging effects can influence the binding energy values, requiring careful calibration using internal standards [32] [33]. The adventitious carbon peak at 285.0 electron volts is commonly used for binding energy calibration, although this approach has limitations that must be considered [33]. The relative peak intensities provide quantitative information about the surface composition and the distribution of functional groups [34] [35].

The chemical shift values observed in the X-ray photoelectron spectra reflect the local chemical environment of each atom, including the influence of neighboring atoms and bonding configurations [29] [30]. The binding energy differences between carbon environments provide insights into the electronic structure and charge distribution within the molecule [29] [30]. These measurements are particularly valuable for characterizing surface interactions and chemical modifications of the compound [32] [36].

XLogP3

2.6

Sequence

G

Dates

Last modified: 08-15-2023

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